molecular formula C17H23N3O5S3 B2765112 2-(4-(2-(Methylsulfonyl)-4-tosylthiazol-5-yl)piperazin-1-yl)ethanol CAS No. 923216-37-9

2-(4-(2-(Methylsulfonyl)-4-tosylthiazol-5-yl)piperazin-1-yl)ethanol

Cat. No. B2765112
CAS RN: 923216-37-9
M. Wt: 445.57
InChI Key: GJDMMOUHEIZTQC-UHFFFAOYSA-N
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Description

2-(4-(2-(Methylsulfonyl)-4-tosylthiazol-5-yl)piperazin-1-yl)ethanol is a chemical compound that has gained much attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Pharmacology: Alpha1-Adrenergic Receptor Antagonists

The structural features of this compound, particularly the piperazine ring, are commonly found in molecules that interact with alpha1-adrenergic receptors . These receptors play a crucial role in the treatment of conditions like hypertension and benign prostatic hyperplasia. The compound’s potential to act as an antagonist to these receptors could be explored to develop new medications for related cardiovascular and urological disorders.

Medicinal Chemistry: Antimicrobial Agents

In medicinal chemistry, derivatives of piperazine have been evaluated for their antimicrobial properties . The tosyl group attached to the thiazole ring could potentially be modified to enhance the compound’s ability to inhibit the growth of bacteria and fungi, making it a candidate for the development of new antibiotics or antifungal agents.

Biochemistry: Enzyme Inhibition

The compound’s molecular structure suggests it could be used to study enzyme inhibition . Its potential to bind to active sites or allosteric sites on enzymes could lead to insights into the design of inhibitors that can regulate biochemical pathways, which is crucial in understanding diseases at the molecular level.

Organic Synthesis: Synthetic Intermediate

Piperazine derivatives are often used as intermediates in organic synthesis to create complex molecules . This compound could serve as a building block for synthesizing new organic compounds with potential applications in materials science, nanotechnology, and further pharmaceutical development.

Drug Design: Tubulin Polymerization Inhibition

Compounds containing piperazine rings have been studied for their ability to inhibit tubulin polymerization, which is a promising approach in cancer therapy . The compound could be investigated for its efficacy in this area, potentially leading to the development of new anticancer drugs that target the mitotic spindle.

Neuropharmacology: Central Nervous System Agents

The piperazine moiety is a common feature in drugs that target the central nervous system (CNS) . This compound could be explored for its potential effects on neurotransmitter systems, which might lead to new treatments for neurological disorders such as Parkinson’s disease, Alzheimer’s disease, and depression.

properties

IUPAC Name

2-[4-[4-(4-methylphenyl)sulfonyl-2-methylsulfonyl-1,3-thiazol-5-yl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O5S3/c1-13-3-5-14(6-4-13)28(24,25)15-16(26-17(18-15)27(2,22)23)20-9-7-19(8-10-20)11-12-21/h3-6,21H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJDMMOUHEIZTQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C)N3CCN(CC3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(2-(Methylsulfonyl)-4-tosylthiazol-5-yl)piperazin-1-yl)ethanol

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